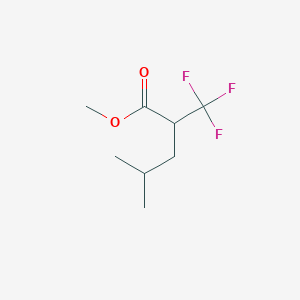

Methyl 4-methyl-2-(trifluoromethyl)pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-methyl-2-(trifluoromethyl)pentanoate” is a chemical compound with the molecular formula C8H13F3O2 and a molecular weight of 198.18 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

1. Anticancer Research

Methyl 4-methyl-2-(trifluoromethyl)pentanoate has been investigated in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have demonstrated significant cytotoxicity against various human tumor cell lines, making them potential candidates for anticancer drugs (Basu Baul et al., 2009).

2. Biofuel Research

This compound is also studied as a surrogate component for biodiesel. Research includes the investigation of ignition delays in various conditions, contributing to a better understanding of its combustion characteristics and potential as a biofuel (Weber et al., 2018).

3. Chemical Process Design

The chemical is used in the production of high purity Methyl valerate (VAME), a fragrance in beauty care products, soaps, and detergents. Studies on the process design for VAME production, such as using a reactive distillation column, highlight its industrial applications (Chen et al., 2016).

4. Enzymatic Synthesis Studies

This compound is also significant in enzymatic synthesis. Studies have explored its use in lipase-catalyzed regioselective reactions for preparing optically pure regioisomers, which are crucial in pharmaceutical and chemical industries (Kao & Tsai, 2016).

5. Photolysis Studies

Research has been conducted on the photolysis of similar compounds under natural sunlight conditions. These studies provide insights into the environmental impact and degradation pathways of such chemicals (d'Anna et al., 2005).

6. Catalytic Activity Studies

The compound's derivatives have been studied for their potential in catalytic activities. For instance, research on MgNiCuAl layered double hydroxide (LDH) precursors, which include similar structural elements, demonstrates their utility in various catalytic conversions (Meloni et al., 2008).

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-(trifluoromethyl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-5(2)4-6(7(12)13-3)8(9,10)11/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUSSNKIGVFWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)